![molecular formula C17H18N4O3S2 B2603702 N,N-dimethyl-4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide CAS No. 851979-52-7](/img/structure/B2603702.png)
N,N-dimethyl-4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N,N-dimethyl-4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, a dimethylamino group, and a benzo[d]thiazol-2-yl group . These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecule contains several functional groups that could influence its properties and reactivity. The benzo[d]thiazol-2-yl group is a heterocyclic compound that includes a thiazole ring fused with a benzene ring . The dimethylamino group could act as a base or nucleophile in reactions, and the benzenesulfonamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the benzo[d]thiazol-2-yl group could undergo electrophilic aromatic substitution, and the dimethylamino group could participate in nucleophilic substitution or elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonamide could increase its solubility in polar solvents .科学的研究の応用
Photodynamic Therapy Applications
The compound has been incorporated into the structure of zinc phthalocyanine to enhance its photophysical and photochemical properties. The modified zinc phthalocyanine exhibits high singlet oxygen quantum yield and good fluorescence properties, making it highly suitable for Type II mechanisms in photodynamic therapy, particularly in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
DNA Binding and Cleavage
The benzenesulfonamide derivative plays a crucial role in DNA binding and cleavage activities. Mixed-ligand copper(II)-sulfonamide complexes have been studied for their ability to bind with calf thymus DNA and exhibit genotoxicity and anticancer activity, indicating the potential for therapeutic applications (González-Álvarez et al., 2013).
Synthetic Chemistry and Drug Design
The compound has been utilized in synthetic chemistry for generating a variety of structures, including azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives. These structures, incorporating the thiazolo(3,2-a)benzimidazole moiety, have potential applications in drug discovery and design (Farag et al., 2011).
Antimicrobial Applications
The sulfonamide moiety in benzenesulfonamide derivatives has been explored for antimicrobial activities. Schiff base derivatives of sulfamethazine and sulfamethoxazole have exhibited significant urease inhibitory activity, suggesting potential in antimicrobial applications (Hamad et al., 2020).
Antifungal Activity
Novel triazepines, pyrimidines, and azoles derived from toluenesulfonamide have shown good antifungal activity, indicating the compound's potential in developing antifungal agents (Khodairy, Ali, & El-wassimy, 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N,N-dimethyl-4-[[(6-methyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-11-4-9-14-15(10-11)25-17(18-14)20-19-16(22)12-5-7-13(8-6-12)26(23,24)21(2)3/h4-10H,1-3H3,(H,18,20)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIBWUBQIYLVAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2603620.png)
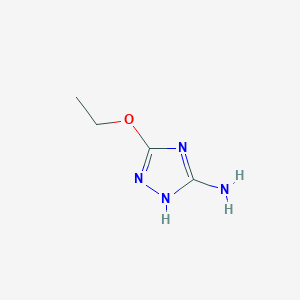
![1-methyl-N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2603625.png)
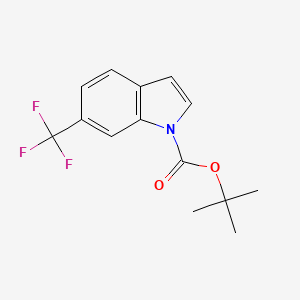
![ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2603627.png)
![9-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![4-{2-cyano-2-[(3,5-dichlorophenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B2603630.png)
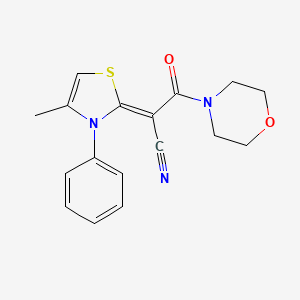
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}adamantane-1-carboxamide](/img/structure/B2603635.png)
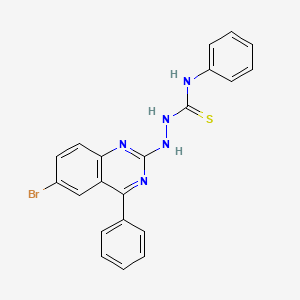
![tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2603638.png)
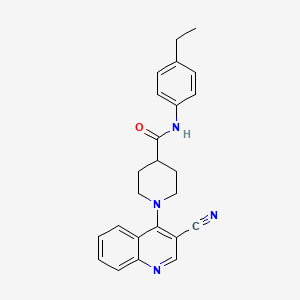
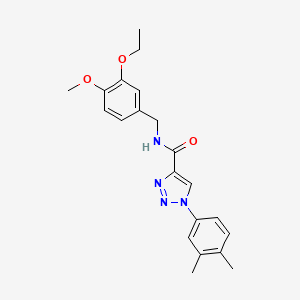
![3-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B2603642.png)
